Cas no 2200-82-0 (2-(Pentyloxy)benzoic acid)

2-(Pentyloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-n-Pentoxybenzoic acid
- 2200-82-0
- AKOS000159707
- 2-(pentyloxy)benzoicacid
- DTXSID40406522
- STL065496
- SCHEMBL301124
- 2-(pentyloxy)benzoic acid
- DTXCID50357374
- pentyloxybenzoic acid
- AN-329/43337226
- 2-pentoxybenzoic Acid
- DB-163430
- 2-(Pentyloxy)benzoic acid
-
- MDL: MFCD06447131
- Inchi: InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
- InChI Key: CNCMJNMYQXOHNN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 3.1
2-(Pentyloxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB430559-1g |
2-n-Pentoxybenzoic acid; . |
2200-82-0 | 1g |
€1621.70 | 2025-02-16 | ||
Crysdot LLC | CD12095284-5g |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 97% | 5g |
$1048 | 2024-07-24 | |
abcr | AB430559-1 g |
2-n-Pentoxybenzoic acid |
2200-82-0 | 1g |
€455.00 | 2023-04-23 | ||
abcr | AB430559-5g |
2-n-Pentoxybenzoic acid |
2200-82-0 | 5g |
€1184.80 | 2023-09-04 | ||
abcr | AB430559-5 g |
2-n-Pentoxybenzoic acid |
2200-82-0 | 5g |
€1,184.80 | 2023-04-23 | ||
A2B Chem LLC | AX72182-50mg |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 95% | 50mg |
$268.00 | 2024-04-20 | |
A2B Chem LLC | AX72182-5g |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 97% | 5g |
$2831.00 | 2024-04-20 | |
Ambeed | A667160-1g |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 97% | 1g |
$380.0 | 2024-04-21 | |
A2B Chem LLC | AX72182-1g |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 97% | 1g |
$1205.00 | 2024-04-20 | |
A2B Chem LLC | AX72182-100mg |
2-(Pentyloxy)benzoic acid |
2200-82-0 | 95% | 100mg |
$298.00 | 2024-04-20 |
2-(Pentyloxy)benzoic acid Related Literature
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 2-(Pentyloxy)benzoic acid
2-(Pentyloxy)benzoic Acid: A Comprehensive Overview
The compound 2-(Pentyloxy)benzoic acid, identified by the CAS number 2200-82-0, is a notable organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pentyloxy group, offering it distinct chemical and physical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(Pentyloxy)benzoic acid. Researchers have explored various methodologies to optimize its production, focusing on improving yield and reducing reaction time. For instance, a study published in the Journal of Organic Chemistry highlighted a novel catalytic system that facilitates the coupling reaction between the benzoic acid derivative and the pentyloxy group under mild conditions.
The structure of 2-(Pentyloxy)benzoic acid plays a pivotal role in its functionality. The benzoic acid group imparts acidic properties, while the pentyloxy group introduces hydrophobicity and flexibility to the molecule. This combination makes it an ideal candidate for applications requiring both acidity and lipophilicity. For example, in drug design, this compound serves as a valuable building block for developing bioactive molecules with enhanced pharmacokinetic profiles.
In the context of agrochemicals, 2-(Pentyloxy)benzoic acid has shown potential as a precursor for herbicides and fungicides. Its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions makes it a promising candidate for developing eco-friendly agricultural chemicals. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in plant pathogenesis, suggesting its role in sustainable agriculture.
The application of 2-(Pentyloxy)benzoic acid extends beyond traditional chemical industries. In materials science, it has been utilized as a monomer for synthesizing advanced polymers with tailored properties. For instance, researchers have incorporated this compound into polyurethane formulations to enhance their thermal stability and mechanical strength.
In terms of environmental impact, 2-(Pentyloxy)benzoic acid exhibits biodegradability under specific conditions, making it an environmentally friendly choice for certain applications. Studies conducted in aquatic environments have shown that it undergoes rapid degradation when exposed to microbial activity, reducing its persistence in ecosystems.
The synthesis of 2-(Pentyloxy)benzoic acid involves multi-step processes that require precise control over reaction conditions. One common approach involves the esterification of benzoic acid with pentanol, followed by hydrolysis to regenerate the carboxylic acid group. This method ensures high purity and consistency in the final product.
In conclusion, 2-(Pentyloxy)benzoic acid, with its unique chemical structure and versatile properties, continues to be a subject of intense research and development across multiple disciplines. Its applications span from drug discovery to materials science, underscoring its importance in modern chemistry.
2200-82-0 (2-(Pentyloxy)benzoic acid) Related Products
- 2227847-99-4(rac-(1R,2S)-2-(pyrimidin-5-yl)cyclopentan-1-ol)
- 19957-51-8(α-4-(2-Dimethylaminoethoxy)phenylstilbene)
- 955260-49-8(3,5-dimethyl-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)
- 1408375-80-3(2,6-Dimethyl-4-({[2-(4-methylcyclohexyl)ethyl]amino}methyl)phenol)
- 16969-06-5(2,4,5,6-Tetrachloro-m-xylylenediamine)
- 868154-00-1((2E)-N-(2-benzoylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 2613385-49-0(methyl 2-3-(dimethylamino)-N-methylpropanamidoacetate hydrochloride)
- 669705-03-7(2-(2-Methylbenzyl)thioacetohydrazide)
- 959240-38-1(1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol)
- 2137685-32-4(Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate)
